

The Selective mTOR Inhibitor: A Technical Overview

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Compound of Interest

Compound Name: *Mtb-IN-8*
Cat. No.: *B15565740*

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Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential cellular processes.[1] Dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases. As such, mTOR has emerged as a critical therapeutic target.

This technical guide provides an in-depth overview of a selective mTOR inhibitor. As specific public data for a compound named "mTOR-IN-8" is not available, this document will focus on Torin1, a well-characterized and highly selective ATP-competitive mTOR inhibitor, as a representative example. Torin1 serves as an excellent model for understanding the mechanism of action, experimental evaluation, and therapeutic potential of this class of inhibitors.

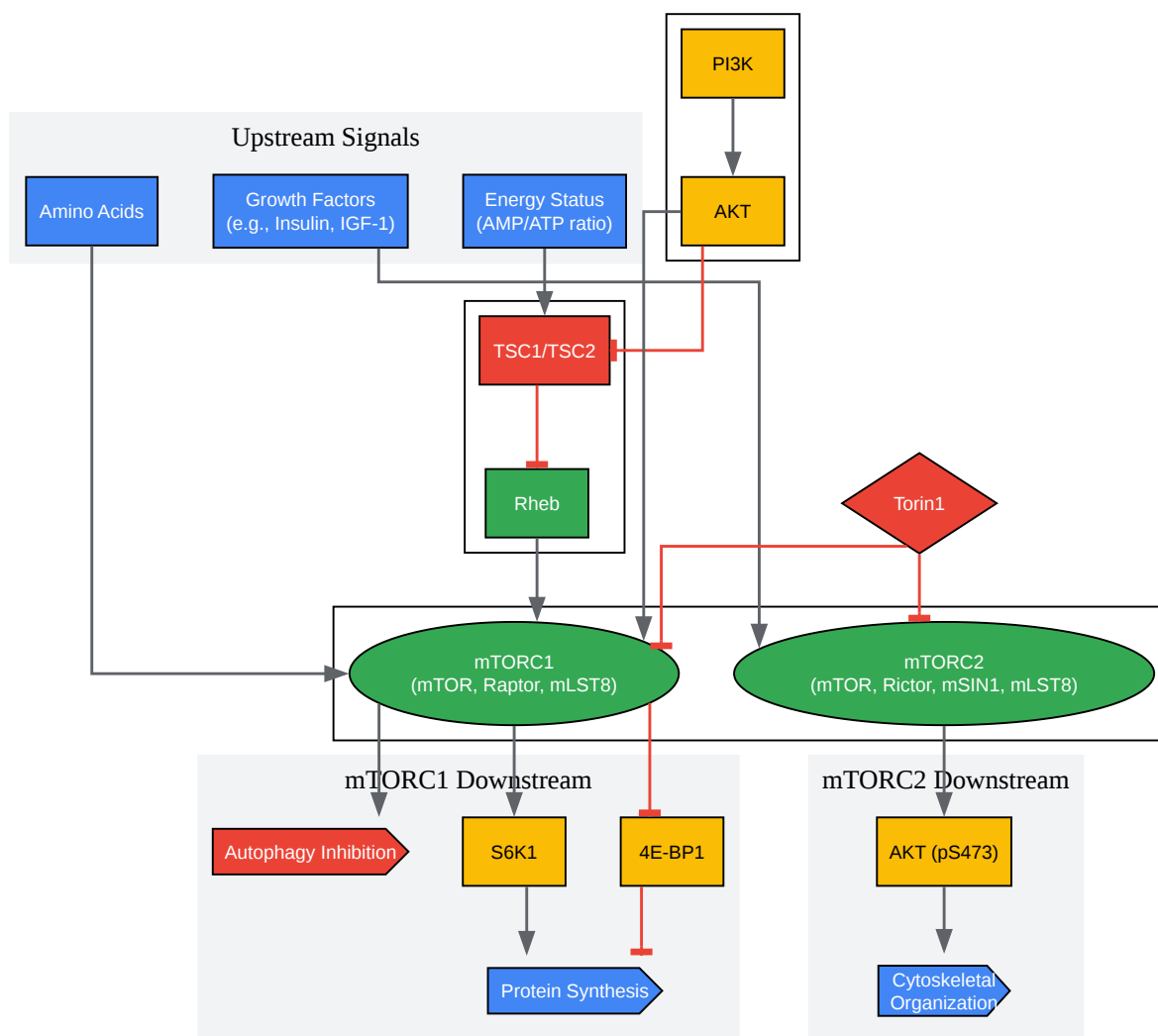
This document is intended for researchers, scientists, and drug development professionals actively working in the fields of cell biology, oncology, and pharmacology.

The mTOR Signaling Pathway

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes have different subunit compositions, upstream regulators, downstream substrates, and cellular functions.

- mTORC1: Composed of mTOR, Raptor, and mLST8, mTORC1 is sensitive to nutrient and growth factor signals.[2] It promotes anabolic processes such as protein and lipid synthesis by phosphorylating key substrates like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2]
- mTORC2: Containing mTOR, Rictor, mSIN1, and mLST8, mTORC2 is primarily activated by growth factors. It plays a crucial role in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKC α .

The complexity of the mTOR signaling network, with its multiple feedback loops and crosstalk with other pathways, underscores the need for selective and potent inhibitors for both research and therapeutic purposes.



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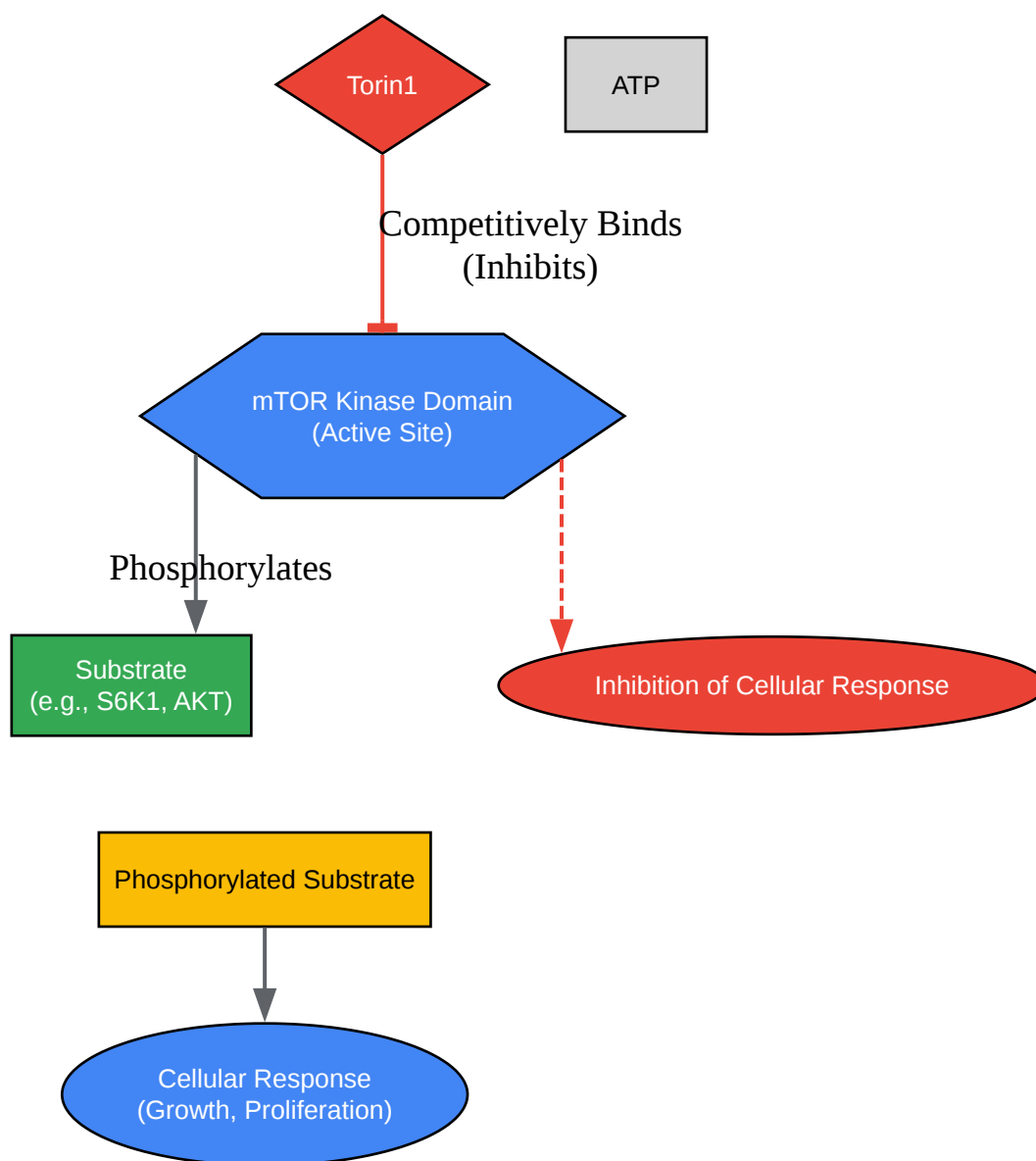
Caption: The mTOR Signaling Pathway with Upstream Regulators and Downstream Effectors.

Torin1: A Selective ATP-Competitive mTOR Inhibitor

Torin1 is a potent and selective, ATP-competitive inhibitor of mTOR kinase.[3] It directly inhibits both mTORC1 and mTORC2, in contrast to first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1.[2] This dual inhibition allows for a more complete blockade of the mTOR signaling pathway.

Mechanism of Action

Torin1 exerts its inhibitory effect by competing with ATP for binding to the catalytic site in the kinase domain of mTOR.[3] This prevents the autophosphorylation of mTOR and the subsequent phosphorylation of its downstream substrates. By inhibiting both mTORC1 and mTORC2, Torin1 effectively blocks the diverse cellular processes regulated by this pathway.



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Caption: Competitive Inhibition of mTOR by Torin1 at the ATP-binding site.

Quantitative Data

The potency and selectivity of Torin1 have been extensively characterized in various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of Torin1

Target	IC50 (nM)	Reference
mTOR	3	[4]
mTORC1	2	[3][5]
mTORC2	10	[3][5]

Table 2: Kinase Selectivity Profile of Torin1

Kinase	IC50 (nM)	Selectivity vs. mTOR	Reference
mTOR	3	1x	[4]
DNA-PK	>600	>200x	[6]
ATM	>600	>200x	[6]
hVps34	>600	>200x	[6]
PI3K	1800	~1000x	[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity and selectivity of Torin1.

In Vitro mTOR Kinase Assay

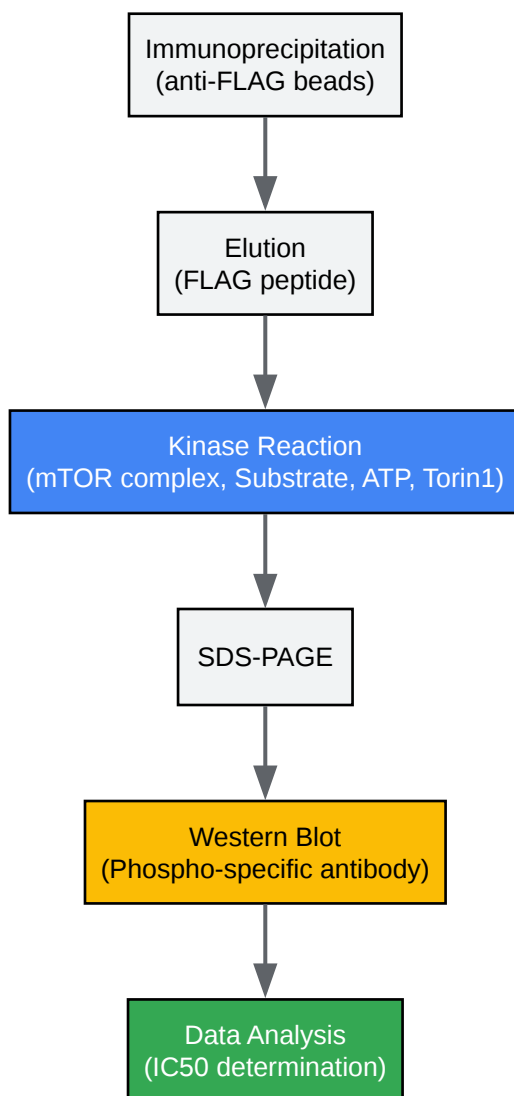
This assay directly measures the enzymatic activity of mTOR and its inhibition by Torin1.

Objective: To determine the IC50 value of Torin1 against mTORC1 and mTORC2.

Methodology:

- Preparation of mTOR Complexes:
 - HEK-293T cells are engineered to stably express FLAG-tagged Raptor (for mTORC1) or Protor-1 (for mTORC2).[5]
 - Cells are lysed in a CHAPS-based buffer to maintain the integrity of the mTOR complexes. [5]
 - The FLAG-tagged complexes are immunoprecipitated using anti-FLAG M2 affinity gel.[5]
 - The purified complexes are eluted from the beads using a 3xFLAG peptide.[5]
- Kinase Reaction:
 - The kinase assay is performed in a buffer containing 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl₂, and 500 μM ATP.[5]
 - Inactive S6K1 (for mTORC1) or Akt1 (for mTORC2) is used as the substrate.[5]
 - The purified mTOR complex is incubated with the substrate and varying concentrations of Torin1.
 - The reaction is initiated by the addition of ATP and incubated at 30°C for 20 minutes.[5]
- Detection and Analysis:
 - The reaction is stopped by adding SDS-PAGE sample buffer.[5]
 - The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
 - The phosphorylation of the substrate (e.g., phospho-S6K1 at Thr389) is detected by Western blotting using phospho-specific antibodies.

- The band intensities are quantified, and the IC₅₀ value is calculated using a dose-response curve.[7]



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